

Spectral Analysis of Octyltin Trichloride: A Technical Guide

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Compound of Interest		
Compound Name:	Octyltin trichloride	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **octyltin trichloride** (C₈H₁₇Cl₃Sn), a significant organotin compound. Due to the limited availability of direct experimental spectra for **octyltin trichloride**, this guide leverages available data, predicted spectral information, and comparative analysis with analogous compounds, such as n-butyltin trichloride, to offer a thorough characterization. This document is intended to support research, quality control, and drug development activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For **octyltin trichloride**, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most relevant techniques.

Predicted ¹H NMR Spectral Data

While specific experimental ¹H NMR data for **octyltin trichloride** is not readily available in the public domain, the spectrum can be reliably predicted based on the structure and data from similar alkyltin trichlorides. The spectrum is expected to show signals corresponding to the eight-carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts for **Octyltin Trichloride**



Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH₃ (C8)	~0.9	Triplet	ЗН
(CH ₂)₅ (C3-C7)	~1.2-1.4	Multiplet	10H
CH ₂ (C2)	~1.7	Multiplet	2H
Sn-CH ₂ (C1)	~2.0-2.5	Triplet	2H

Predicted values are based on typical chemical shifts for alkyl chains and data from analogous compounds like n-butyltin trichloride.

¹³C NMR Spectral Data

A ¹³C NMR spectrum for **octyltin trichloride** is noted to be available in the Wiley-VCH GmbH database, acquired on a Bruker HX-90 instrument.[1] Although the specific chemical shifts are not publicly detailed, the expected resonances can be inferred.

Table 2: Expected ¹³C NMR Chemical Shifts for Octyltin Trichloride

Carbon	Expected Chemical Shift (ppm)
C1 (Sn-CH ₂)	30 - 40
C2	32 - 35
C3	28 - 30
C4	28 - 30
C5	28 - 30
C6	22 - 24
C7	31 - 33
C8 (CH₃)	13 - 15



Expected values are based on general knowledge of alkyltin compounds and available data for n-butyltin trichloride.

¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is a highly sensitive technique for the direct observation of the tin center. The chemical shift is indicative of the coordination number and the nature of the substituents on the tin atom. For alkyltin trichlorides, the tin nucleus is expected to be significantly deshielded.

Table 3: Expected ¹¹⁹Sn NMR Chemical Shift for Octyltin Trichloride

Nucleus	Expected Chemical Shift (ppm)	Reference
¹¹⁹ Sn	-50 to -150	SnMe ₄

The expected range is based on data for similar organotin trichlorides.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of **octyltin trichloride**.

- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 10-20 mg of **octyltin trichloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). As organotin halides can be sensitive to moisture, the use of a dry solvent and handling under an inert atmosphere (e.g., in a glovebox) is recommended.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



- Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- ¹¹⁹Sn NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: A wide spectral width should be chosen initially (e.g., -400 to 400 ppm) and then narrowed based on the observed signal.
 - Reference: Tetramethyltin (SnMe₄) is the common external reference.[2][3]
 - Number of Scans: 256 or more.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **octyltin trichloride** is expected to be dominated by the absorptions of the C-H bonds of the octyl group and the Sn-C and Sn-Cl bonds.

Table 4: Predicted Infrared Absorption Frequencies for Octyltin Trichloride



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (alkyl)	2850 - 2960	Strong
CH ₂ bend	~1465	Medium
CH₃ bend	~1375	Medium
Sn-C stretch	500 - 600	Medium-Strong
Sn-Cl stretch	300 - 400	Strong

Predicted values are based on characteristic vibrational frequencies and the experimental IR spectrum of n-butyltin trichloride. An experimental gas-phase IR spectrum for n-butyltin trichloride is available in the NIST WebBook, which supports these predicted ranges.[4]

Experimental Protocol for IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).
 - Solution: A solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and placed in a liquid cell.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **octyltin trichloride**, a predicted LC-MS/MS spectrum is available, suggesting likely fragmentation pathways.



Table 5: Predicted m/z Peaks for Octyltin Trichloride in Positive Ion Mode

m/z	Predicted Fragment
339	[C ₈ H ₁₇ SnCl ₃ + H] ⁺ (isotopic pattern)
303	[C ₈ H ₁₇ SnCl ₂] ⁺
267	[C ₈ H ₁₇ SnCl] ⁺
231	[C ₈ H ₁₇ Sn] ⁺
113	[C ₈ H ₁₇] ⁺

These are predicted values and the presence of tin's multiple isotopes will result in characteristic isotopic patterns for tin-containing fragments. A GC-MS spectrum of **octyltin trichloride** is referenced in SpectraBase, which would provide experimental fragmentation data.[1]

Experimental Protocol for Mass Spectrometry

- Instrumentation:
 - Gas Chromatography-Mass Spectrometry (GC-MS): A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
 - Liquid Chromatography-Mass Spectrometry (LC-MS): An LC system coupled to a mass spectrometer (e.g., QTOF or triple quadrupole).
- GC-MS Protocol:
 - Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
 - Injection: A small volume (e.g., 1 μL) is injected into the GC.
 - GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with a temperature program to elute the compound.



- o Ionization: Electron Ionization (EI) at 70 eV is commonly used.
- LC-MS Protocol:
 - Sample Preparation: A solution of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
 - LC Conditions: A C18 reversed-phase column is often used with a gradient of water and an organic solvent (both typically containing a small amount of formic acid for better ionization).
 - Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for organotin compounds.

Data Acquisition and Interpretation Workflow

The following diagram illustrates the logical workflow for the spectral characterization of **octyltin trichloride**.



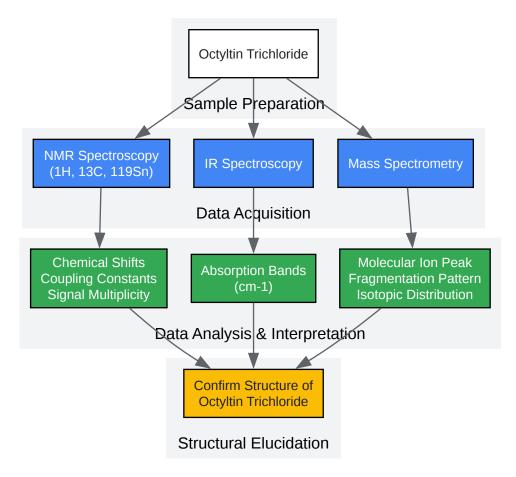


Figure 1: Spectral Analysis Workflow for Octyltin Trichloride

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Figure 1: Spectral Analysis Workflow for Octyltin Trichloride

This guide provides a foundational understanding of the expected spectral characteristics of **octyltin trichloride**. For definitive analysis, it is recommended to acquire experimental data under controlled conditions and consult spectral databases. The provided protocols and predicted data serve as a valuable resource for researchers and professionals in the field.

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